molecular formula C14H20N2O3S B4554196 N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4554196
M. Wt: 296.39 g/mol
InChI Key: UCRWFHKVCYYIOX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-butan-2-yl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-10(2)15-14(17)12-5-6-13-11(9-12)7-8-16(13)20(3,18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWFHKVCYYIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Butan-2-yl Group: This step involves alkylation of the indole nitrogen using butan-2-yl halide in the presence of a base.

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation of the indole nitrogen using methylsulfonyl chloride in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be compared with other indole derivatives, such as:

  • N-(butan-2-yl)-2-{[3-(methylsulfanyl)phenyl]amino}acetamide
  • N-(butan-2-yl)-2-{[3-(methylsulfanyl)phenyl]amino}propanamide
  • N-(4-(methylsulfonyl)butan-2-yl)thietan-3-amine

These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
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N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

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